methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate
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Overview
Description
HN37, also known as pynegabine, is a potent and chemically stable antiepileptic drug candidate. It is a structural analog of retigabine, a previously marketed antiepileptic drug. HN37 has demonstrated enhanced activation potency toward neuronal Kv7 channels and high in vivo efficacy in various pre-clinical seizure models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HN37 involves a three-step process that includes unconventional methoxycarbonylation and highly efficient Buchwald–Hartwig cross-coupling . The core reaction is the palladium-catalyzed Buchwald–Hartwig cross-coupling of bromide and commercially available p-fluorobenzylamine . This method avoids the use of hazardous reagents and does not require column chromatographic purification, making it feasible for industrial production .
Chemical Reactions Analysis
Types of Reactions: HN37 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chemical stability is enhanced by deleting the ortho liable NH2 group and installing two adjacent methyl groups to the carbamate motif .
Common Reagents and Conditions: Common reagents used in the synthesis of HN37 include palladium catalysts and p-fluorobenzylamine . The reaction conditions are optimized to avoid hazardous reagents and ensure high yield and purity .
Major Products: The major product formed from these reactions is HN37 itself, which exhibits enhanced activation potency toward neuronal Kv7 channels .
Scientific Research Applications
HN37 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily being investigated as an antiepileptic drug due to its high efficacy in pre-clinical seizure models . Additionally, HN37’s unique mechanism of action makes it a valuable tool for studying neuronal Kv7 channels and their role in various neurological disorders .
Mechanism of Action
HN37 exerts its effects by enhancing the activation potency of neuronal Kv7 channels, which are crucial for regulating intrinsic electrical properties in excitable cells . The compound binds to specific sites on the Kv7 channels, stabilizing their open conformation and thereby reducing neuronal excitability . This mechanism is particularly effective in treating epilepsy and other neurological disorders characterized by hyper-excitation of neurons .
Comparison with Similar Compounds
HN37 is a structural analog of retigabine, but it offers several advantages over its predecessor. Retigabine was discontinued due to serious side effects, including skin discoloration and retinal pigment abnormalities . In contrast, HN37 has improved chemical stability, stronger efficacy, and a better safety margin . Other similar compounds include cannabidiol (CBD) and phosphatidylinositol 4,5-bisphosphate (PIP2), which also target Kv7 channels but have different binding modes and activation mechanisms .
Conclusion
HN37 is a promising antiepileptic drug candidate with significant potential in scientific research and clinical applications. Its unique mechanism of action, enhanced chemical stability, and high efficacy make it a valuable compound for further investigation and development.
Properties
Molecular Formula |
C20H21FN2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynylamino]-2,6-dimethylphenyl]carbamate |
InChI |
InChI=1S/C20H21FN2O2/c1-5-10-23(13-16-6-8-17(21)9-7-16)18-11-14(2)19(15(3)12-18)22-20(24)25-4/h1,6-9,11-12H,10,13H2,2-4H3,(H,22,24) |
InChI Key |
HXUBJZRAVCPBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OC)C)N(CC#C)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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